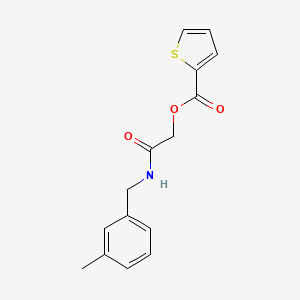

2-((3-Methylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate

Description

Properties

IUPAC Name |

[2-[(3-methylphenyl)methylamino]-2-oxoethyl] thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-11-4-2-5-12(8-11)9-16-14(17)10-19-15(18)13-6-3-7-20-13/h2-8H,9-10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUAAQBQEJFVIMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNC(=O)COC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((3-Methylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with 2-((3-Methylbenzyl)amino)-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial production methods for thiophene derivatives often involve large-scale synthesis using similar condensation reactions. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

2-((3-Methylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

2-((3-Methylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3-Methylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural features invite comparisons with other ester- and amide-containing molecules. Below is an analysis based on functional groups and applications:

Table 1: Key Structural and Functional Comparisons

Key Observations

Functional Group Diversity: The target compound’s ester and amide groups resemble those in lutetium Lu 177 vipivotide tetraxetan (PLUVICTO®), where amide linkages are critical for chelating lutetium-177 . However, the absence of a radiometal or cyclic chelator in the target compound limits direct therapeutic parallels. In metsulfuron methyl ester, the ester group is part of a sulfonylurea herbicide, where the triazine ring and sulfonylurea bridge are essential for acetolactate synthase inhibition . The target compound’s thiophene ring and benzylamino group may alter its reactivity or target specificity.

Aromatic vs. Heterocyclic Moieties :

- The thiophene ring in the target compound contrasts with the naphthalene in PLUVICTO® and the triazine in metsulfuron. Thiophene’s electron-rich nature could enhance π-π interactions in drug-receptor binding or alter photostability in agrochemicals.

This spacer may instead modulate solubility or steric effects.

Agrochemical Parallels

- Sulfonylurea herbicides like metsulfuron rely on ester groups for plant uptake and systemic activity . Replacing the benzoate with a thiophene carboxylate might alter soil persistence or phloem mobility.

Biological Activity

The compound 2-((3-Methylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate is a synthetic derivative of thiophene, a five-membered heteroaromatic compound. Its structure includes an amino group and a carboxylate, which contribute to its potential biological activities. Thiophene derivatives are recognized for diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. This article aims to explore the biological activity of this compound through various studies and findings.

- Molecular Formula : C₁₅H₁₅N₁O₃S

- Molecular Weight : 289.4 g/mol

- CAS Number : 1241981-86-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor binding, influencing various biochemical pathways. For instance, it has been suggested that this compound can inhibit certain enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory effects.

Biological Activities

Research indicates that this compound has shown potential in several areas:

-

Anti-inflammatory Activity :

- The compound has been studied for its ability to reduce inflammation markers in vitro and in vivo models.

- It may inhibit the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

- Anticancer Properties :

-

Antimicrobial Activity :

- Thiophene derivatives have been reported to possess antimicrobial properties. This compound is no exception, showing effectiveness against a range of bacterial strains.

- Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other thiophene derivatives:

| Compound Name | Activity Type | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 1.61 | |

| Compound B | Antimicrobial | 0.98 | |

| Compound C | Anti-inflammatory | 0.45 | |

| Target Compound | Various | TBD | TBD |

Case Studies and Research Findings

Several studies have focused on the biological activities of thiophene derivatives:

-

Study on Anticancer Activity :

- A study evaluated the cytotoxicity of various thiophene derivatives, including the target compound, against human cancer cell lines such as A431 and HepG2.

- Results indicated that the target compound exhibited significant growth inhibition, with mechanisms involving cell cycle arrest and apoptosis induction.

-

Anti-inflammatory Effects :

- In a model of acute inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory cytokines compared to controls.

- This suggests potential applications in treating conditions like arthritis or other inflammatory disorders.

-

Antimicrobial Efficacy :

- The compound was tested against multiple bacterial strains including Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((3-Methylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis of thiophene carboxylate derivatives typically involves coupling reactions between thiophene-2-carboxylic acid derivatives and amine-containing substrates. For example, similar compounds (e.g., methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate) are synthesized via base-catalyzed alkylation or acylation, using solvents like dichloromethane and catalysts such as triethylamine . Optimization requires monitoring reaction parameters (temperature, stoichiometry) and purification via techniques like reverse-phase HPLC, as demonstrated in the synthesis of tetrahydrobenzothiophene derivatives (67% yield achieved under reflux conditions) .

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

- Methodological Answer : Characterization relies on spectroscopic methods:

- 1H/13C NMR to confirm substituent positions and hydrogen/carbon environments (e.g., chemical shifts for carbonyl groups in thiophene derivatives typically appear at 165–175 ppm) .

- Mass spectrometry for molecular weight verification (e.g., [M+H]+ peaks matching theoretical values) .

- Elemental analysis to validate purity (>95% is standard for research-grade compounds) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?

- Methodological Answer : Thiophene derivatives are often soluble in polar aprotic solvents (e.g., DMSO, DMF) but may degrade under prolonged light exposure. Stability studies should include:

- Thermogravimetric analysis (TGA) to assess thermal decomposition (e.g., melting points reported for analogs range from 213–226°C) .

- UV-Vis spectroscopy to monitor photodegradation in solution .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of thiophene carboxylate derivatives?

- Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions or structural variations. To address this:

- Dose-response profiling across multiple cell lines (e.g., IC50 comparisons) .

- Structure-activity relationship (SAR) studies to isolate functional group contributions (e.g., chloroacetyl groups enhance covalent binding to biological targets) .

- Meta-analysis of existing datasets to identify confounding variables (e.g., solvent effects in in vitro assays) .

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular docking (e.g., AutoDock Vina) to simulate binding to active sites, using crystallographic data from Protein Data Bank (PDB) .

- Density Functional Theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- MD simulations (e.g., GROMACS) to assess binding stability over time .

Q. What experimental designs are suitable for evaluating the environmental fate of this compound in ecological risk assessments?

- Methodological Answer :

- Biodegradation assays under OECD 301 guidelines to measure mineralization rates .

- Partition coefficient (LogP) determination via shake-flask method to predict bioaccumulation potential .

- Toxicity screening in model organisms (e.g., Daphnia magna) to establish EC50 values .

Data Contradiction Analysis

Q. Why do yields vary significantly in synthetic protocols for structurally similar thiophene derivatives?

- Methodological Answer : Yield discrepancies (e.g., 47% vs. 67% in analogous reactions ) may result from:

- Steric hindrance from substituents (e.g., tert-butyl groups slowing reaction kinetics).

- Purification efficiency : Reverse-phase HPLC vs. column chromatography impacts recovery .

- Catalyst selection : Triethylamine vs. DMAP in acylation reactions .

Biological Activity & Mechanism

Q. What mechanistic hypotheses explain the antimicrobial activity of thiophene carboxylate derivatives?

- Methodological Answer : Proposed mechanisms include:

- Enzyme inhibition (e.g., binding to bacterial dihydrofolate reductase via hydrogen bonding) .

- Membrane disruption due to lipophilic thiophene rings interacting with lipid bilayers .

- Validation : Knockout strains or enzymatic assays (e.g., NADH oxidation monitoring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.